molecular formula C14H18N4O3 B2681650 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide CAS No. 1797287-83-2

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide

Cat. No. B2681650
M. Wt: 290.323
InChI Key: OQZXWJWETWDLBW-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Applications

Research has identified compounds with structural similarities to "2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide" as potential antiallergic agents. One study focused on 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, demonstrating potent antiallergic activity in rat models. This suggests a novel class of antiallergic agents with significant efficacy against serotonin, histamine, and bradykinin-induced allergic reactions (Georgiev et al., 1987).

Anticancer Activity

The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown promise in anticancer research. These compounds exhibit selective cytotoxic effects against certain leukemia cell lines, indicating potential for therapeutic applications in cancer treatment (Horishny et al., 2021).

Anti-Exudative Properties

Research on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, highlights their potential anti-exudative properties. These compounds were found to exhibit significant anti-exudative effects in animal models, surpassing the reference drug in efficacy. This underscores their potential in developing treatments for conditions characterized by excessive fluid accumulation or swelling (Chalenko et al., 2019).

Anticonvulsant Effects

A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives identified compounds with excellent protection against seizures in mice, comparable to phenytoin. This research opens avenues for the development of new anticonvulsant medications, particularly those that could offer advantages over existing treatments (Kohn et al., 1993).

Antimicrobial Activity

Compounds based on the structure have also been explored for their antimicrobial potential. For instance, the synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as fluconazole analogues revealed high activity against Candida spp. strains. This highlights the potential for developing new antifungal agents based on modifications of the core chemical structure (Zambrano-Huerta et al., 2019).

properties

IUPAC Name

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-2-7-15-12(19)9-17-14(20)18(10-5-6-10)13(16-17)11-4-3-8-21-11/h3-4,8,10H,2,5-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZXWJWETWDLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-propylacetamide

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